5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide
Description
5-(4-Chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide is a triazine-based small molecule characterized by a 1,2,4-triazine core substituted with:
- A 4-chlorophenoxy group at position 5,
- A 3-(trifluoromethyl)phenyl group at position 3,
- An N-phenyl carboxamide moiety at position 6.
Its synthesis likely involves coupling reactions between a triazine carboxylic acid derivative and aniline, analogous to methods described for similar carboxamides (e.g., use of coupling reagents like HATU) .
Properties
CAS No. |
921620-20-4 |
|---|---|
Molecular Formula |
C23H14ClF3N4O2 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C23H14ClF3N4O2/c24-16-9-11-18(12-10-16)33-22-19(21(32)28-17-7-2-1-3-8-17)30-31-20(29-22)14-5-4-6-15(13-14)23(25,26)27/h1-13H,(H,28,32) |
InChI Key |
YTZNCRGOTSFUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization with cyanamide and phenylhydrazine to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the triazine ring and the substituent groups plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Insights :
- Trifluoromethyl Group : Present in all analogs, this electron-withdrawing group improves metabolic stability and hydrophobic interactions in biological systems.
- Carboxamide vs. Ester : The carboxamide group (target compound) may offer hydrogen-bonding capabilities absent in the ester analog, influencing target selectivity .
Physicochemical Properties
- Lipophilicity : The N-phenyl group likely increases logP compared to the N,N-diethyl analog, suggesting higher membrane permeability but lower aqueous solubility.
- Thermal Stability: Trifluoromethyl and chlorophenoxy groups enhance thermal stability, as seen in related triazine pesticides .
Research Findings and Data
Computational Predictions
- Docking Studies : AutoDock Vina simulations suggest that the trifluoromethylphenyl group in the target compound enhances hydrophobic binding pockets in insecticidal targets, comparable to fluazuron .
Commercial Availability
- The N,N-diethyl analog is marketed as a research chemical, while the target compound remains under investigation .
Biological Activity
5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core with a carboxamide functional group, which is known to influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes. For example, it exhibits inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are crucial in neurodegenerative diseases and inflammation respectively.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key biological activities reported for the compound:
Case Studies
-
In vitro Studies on Enzyme Inhibition :
A study investigated the inhibitory effects of various derivatives of triazine compounds on cholinesterases and cyclooxygenases. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced enzyme inhibition, suggesting similar potential for this compound . -
Anticancer Activity Assessment :
The compound was evaluated against breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition compared to standard treatments . -
Oxidative Stress Reduction :
Research indicated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals. This suggests that this compound may also contribute to reducing oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
